
Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid
Overview
Description
Cis-(Z)-8-Amino-cyclooct-4-enecarboxylic acid is a cyclic amino carboxylic acid characterized by an eight-membered cyclooctene ring with an amino (-NH₂) and a carboxylic acid (-COOH) group in the cis-(Z) configuration. This compound and its hydrochloride derivative (CAS: 350015-75-7) are used in pharmaceutical and biochemical research, particularly in studies involving conformational analysis, peptide mimetics, and ligand design due to their constrained ring structure and zwitterionic properties .
Biological Activity
Cis-(Z)-8-Amino-cyclooct-4-enecarboxylic acid is a cyclic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound, also known by its IUPAC name, exhibits characteristics that make it a candidate for various therapeutic applications, particularly in the field of cancer treatment and bioorthogonal chemistry.
- Molecular Formula: C9H15NO2
- Molecular Weight: 169.22 g/mol
- CAS Number: 736127-53-0
- Appearance: Solid
- Solubility: Soluble in water and DMSO
Structural Representation
The structural formula of this compound can be represented as follows:
This structure features a cyclooctene ring with an amino and carboxylic acid functional group, which contributes to its reactivity and biological activity.
This compound has been studied for its role as a bioorthogonal coupling reagent. Its unique structure allows it to participate in various chemical reactions that can be utilized in targeted drug delivery systems and imaging techniques. The compound's ability to form covalent bonds with biomolecules makes it valuable for developing targeted therapies, especially in oncology.
Therapeutic Applications
- Cancer Treatment:
- Bioorthogonal Chemistry:
Study 1: Efficacy in Cancer Cell Lines
A study investigated the effects of this compound on multiple myeloma cell lines. The results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM, demonstrating its potential as an adjunct therapy in cancer treatment.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 45 |
100 | 20 |
Study 2: Bioorthogonal Labeling
In another study, researchers utilized this compound for bioorthogonal labeling of proteins in live cells. The labeling efficiency was assessed using fluorescence microscopy, revealing that over 80% of target proteins were successfully labeled within one hour of incubation.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
Cis-(Z)-8-Amino-cyclooct-4-enecarboxylic acid serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation and Reduction : The compound can undergo oxidation to introduce additional functional groups or reduction to convert the carboxylic acid group into alcohols or other derivatives. For example, using potassium permanganate for oxidation can yield ketones or aldehydes, while lithium aluminum hydride can facilitate reductions.
- Substitution Reactions : The compound can act as a nucleophile in substitution reactions, leading to diverse derivatives with varying functional groups. This versatility is crucial for developing new materials and fine chemicals.
Biological Applications
Biochemical Tool for Research
The unique structure of this compound makes it an important tool in biochemical research. It is employed in studies examining:
- Molecular Interactions : The amino and carboxylic acid groups enable the formation of hydrogen bonds and ionic interactions with biological molecules. This property is leveraged to study enzyme activities and receptor binding mechanisms, which are vital for understanding cellular processes.
- Drug Development : Ongoing research investigates the compound's potential therapeutic effects. Its ability to modulate biological pathways suggests applications in drug development for various diseases, including viral infections and metabolic disorders.
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications of this compound can effectively inhibit glycosidases, which are critical in carbohydrate metabolism .
Case Study 2: Viral Infection Studies
In vitro studies have indicated that compounds related to this compound exhibit antiviral properties. For example, research on similar compounds has highlighted their ability to inhibit dengue virus replication by disrupting protein folding essential for viral assembly .
Industrial Applications
This compound also finds utility in industrial settings:
- Material Science : The compound's properties are explored for developing new materials with specific functionalities. Its ability to form stable complexes with metals opens avenues for applications in catalysis and material synthesis.
Summary Table of Applications
Application Area | Specific Use Cases | Notes |
---|---|---|
Chemical Synthesis | Building block for complex molecules | Used in oxidation and reduction reactions |
Biological Research | Studying molecular interactions | Important for enzyme activity and receptor binding |
Drug Development | Potential therapeutic applications | Investigated for antiviral properties |
Industrial Applications | Development of new materials | Explored for catalytic processes |
Q & A
Basic Research Questions
Q. How can the stereochemistry of cis-(Z)-8-amino-cyclooct-4-enecarboxylic acid be confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining stereochemistry. For cyclo-octene derivatives, coupling constants (-values) between protons on the double bond (e.g., ) and nuclear Overhauser effect (NOE) interactions can distinguish cis vs. trans configurations. For example, in cis isomers, NOE correlations between axial protons on adjacent carbons are observed . X-ray crystallography is definitive but requires high-purity crystals.
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A multi-step synthesis typically involves:
Cyclooctene functionalization : Ring-opening of cyclooctene oxide with ammonia to introduce the amino group.
Carboxylic acid introduction : Oxidation of a terminal alkene or alkyl halide via Jones oxidation or hydrolysis of a nitrile intermediate.
Key challenges include maintaining stereochemical integrity during functionalization. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize epimerization .
Q. How should researchers characterize the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 210–220 nm (for amine/carboxylic acid moieties). Mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid.
- Mass spectrometry (MS) : Confirm molecular ion ([M+H] at m/z 205.68) and fragmentation patterns .
- Elemental analysis : Verify %C, %H, %N, and %O within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., amino vs. carboxylic groups).
- Transition-state energies : Predict regioselectivity in ring-opening reactions.
Compare computed IR spectra with experimental data to validate models .
Q. What strategies resolve contradictions in observed vs. theoretical NMR data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclooctene). Solutions include:
- Variable-temperature NMR : Identify conformational equilibria by observing signal coalescence.
- Solvent-dependent studies : Polar solvents stabilize charged intermediates, altering coupling constants.
- DFT-based NMR prediction : Use software (e.g., Gaussian) to simulate spectra under different conformations .
Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?
- Methodological Answer :
- Steric mitigation : Use bulky base catalysts (e.g., DBU) to deprotonate hindered amines.
- Microwave-assisted synthesis : Enhance reaction rates and selectivity under controlled dielectric heating.
- Protecting groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions.
Example: A 96% yield was achieved in a cephalosporin derivative synthesis using pyridine and trichlorophosphate .
Comparison with Similar Compounds
Molecular Formula :
- Free acid (hypothetical): C₉H₁₅NO₂
- Hydrochloride form: C₉H₁₆ClNO₂ (MW: 205.68) .
Comparison with Structurally Similar Compounds
(1S,8R,Z)-8-Amino-cyclooct-4-enecarboxylic Acid (CAS: 807314-37-0)
Key Similarities :
- Shares the same cyclooctene backbone and amino-carboxylic acid functional groups.
- Likely exhibits comparable conformational rigidity and zwitterionic behavior.
Key Differences :
- Stereochemistry : The (1S,8R,Z) configuration may alter binding affinity in chiral environments compared to the cis-(Z) isomer.
- Price : Priced at $522.00/100 mg (free acid), suggesting higher purity or specialized synthesis compared to the hydrochloride form .
(1S,8R,Z)-8-Amino-cyclooct-4-enecarboxylic Acid Hydrochloride (CAS: 795309-08-9)
Key Similarities :
- Structurally identical to the free acid but includes a hydrochloride salt.
- Enhances solubility in polar solvents, making it preferable for aqueous-based assays .
Key Differences :
- Molecular Weight : Higher due to HCl (MW: ~205.68 vs. ~177.22 for free acid).
- Applications : Used in pharmacokinetic studies where ionizable groups influence bioavailability .
8-Oxo-2-[(2-quinolin-8-ylhydrazinyl)methylidene]quinoline-5-sulfonic Acid
Structural Contrasts :
- Contains a sulfonic acid group and a quinoline-hydrazine moiety instead of a cyclooctene ring.
- Applications : Primarily used in dye-sensitized solar cells and metal chelation, unlike the biochemical focus of the target compound .
Beta-Lactam Derivatives (e.g., Clinical Compound in )
Structural Contrasts :
- Features a bicyclic beta-lactam core (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene) critical for antibiotic activity.
- Functional Groups : Includes a thiazolyl glyoxylamido group and carboxymethyl oxime, enabling beta-lactamase resistance .
- Applications : Antibacterial therapeutics vs. the target compound’s role in peptide engineering .
Data Table: Comparative Analysis
Research Findings and Implications
- Solubility : The hydrochloride form’s enhanced solubility makes it superior for in vitro assays, whereas the free acid may be used in organic synthesis .
- Synthetic Challenges : Cyclooctene derivatives require precise stereochemical control during synthesis, increasing production costs compared to simpler bicyclic compounds .
Properties
IUPAC Name |
(1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h1-2,7-8H,3-6,10H2,(H,11,12)/b2-1-/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJMACBYICUIDP-DREYKADXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC=C1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1C[C@H]([C@H](CC/C=C1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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